

gentiobiose molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

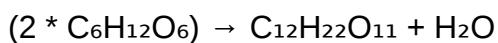
Compound Name:	6-O- <i>b</i> -D-Glucopyranosyl-D-glucose
Cat. No.:	B130068

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of Gentiobiose

Abstract

Gentiobiose, a disaccharide composed of two β -D-glucose units, is a significant molecule in glycobiology and natural product chemistry. While less common than its isomers cellobiose and maltose, it plays a crucial role as a structural component of various important natural compounds, including crocin, the primary pigment of saffron, and certain amygdalin-related cyanogenic glycosides. This guide provides a comprehensive overview of the fundamental physicochemical properties of gentiobiose, focusing on its molecular formula and weight. It details the experimental and computational methods used for their determination and contextualizes this data within the broader landscape of carbohydrate chemistry for an audience of researchers, scientists, and drug development professionals.


Chemical Identity and Molecular Formula

Gentiobiose is a reducing disaccharide. Its systematic name is 6-O- β -D-glucopyranosyl-D-glucose. The molecular formula for gentiobiose is $C_{12}H_{22}O_{11}$. This formula is identical to other common glucose-based disaccharides like sucrose, lactose, and maltose, making them isomers. The differentiation between these molecules arises not from their atomic composition but from the specific arrangement of these atoms, particularly the nature of the glycosidic bond that links the two monosaccharide units.

The elemental composition of gentiobiose is as follows:

- Carbon (C): 12 atoms
- Hydrogen (H): 22 atoms
- Oxygen (O): 11 atoms

This composition is characteristic of a disaccharide, which is formed through a dehydration reaction (the removal of one molecule of water, H₂O) between two monosaccharides (in this case, two D-glucose molecules, each with the formula C₆H₁₂O₆).

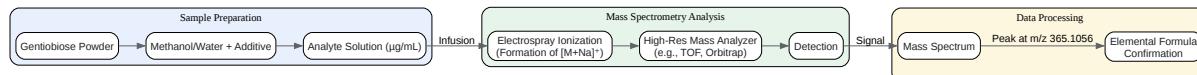
Molecular Weight and Its Determination

The molecular weight (MW) of a compound is a critical parameter for a vast range of experimental procedures in chemistry and biology, including stoichiometric calculations for reactions, preparation of solutions with specific molarities, and analysis via mass spectrometry.

Monoisotopic Mass and Average Molecular Weight

For gentiobiose (C₁₂H₂₂O₁₁), two key values for molecular weight are often considered:

Parameter	Value (g/mol)	Description
Average Molecular Weight	342.30	This value is calculated using the weighted average of the natural abundances of the isotopes of each element (C, H, O). It is the value typically used in stoichiometric calculations for bulk materials.
Monoisotopic Mass	342.11621	This value is calculated using the mass of the most abundant isotope of each element (¹² C, ¹ H, and ¹⁶ O). It is the value observed in high-resolution mass spectrometry.


Experimental Verification: Mass Spectrometry

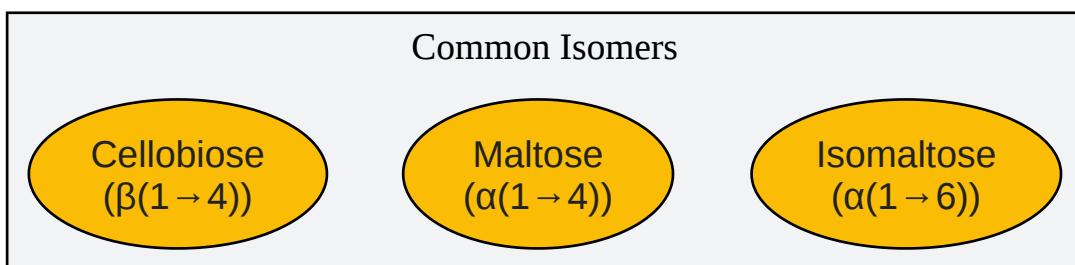
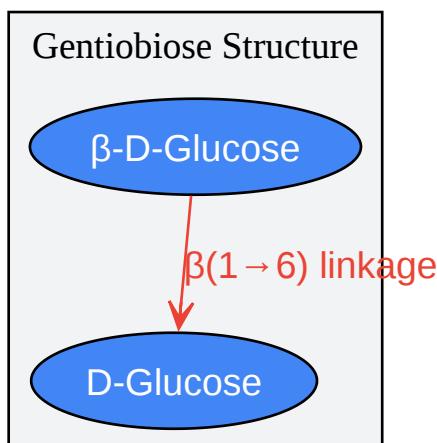
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. The choice of ionization method is critical to prevent fragmentation of the relatively labile glycosidic bond.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Dissolve 1 mg of purified gentiobiose in 1 mL of a 50:50 (v/v) solution of methanol and deionized water. Add 0.1% formic acid or a 1 mM sodium acetate solution to promote the formation of adduct ions ($[M+H]^+$ or $[M+Na]^+$), which are often more stable and easier to detect than the molecular ion.
- **Instrumentation Setup:**
 - **Ion Source:** Electrospray Ionization (ESI), positive ion mode.
 - **Mass Analyzer:** Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.
 - **Capillary Voltage:** 3.5 - 4.5 kV.
 - **Drying Gas (N₂):** Flow rate of 8-12 L/min at a temperature of 300-350 °C.
- **Data Acquisition:** Infuse the sample solution into the ESI source at a flow rate of 5-10 μ L/min. Acquire spectra over a mass-to-charge (m/z) range of 100-500.
- **Data Analysis:** The resulting spectrum will show a prominent peak corresponding to the sodium adduct of gentiobiose ($[C_{12}H_{22}O_{11} + Na]^+$) at an m/z of approximately 365.1056. The protonated molecule ($[C_{12}H_{22}O_{11} + H]^+$) may also be observed at m/z 343.1235. The observed m/z values can be used to confirm the elemental composition with high confidence.

The workflow for mass spectrometry analysis is a self-validating system. The high-resolution mass analyzer provides a mass measurement with sufficient accuracy (typically <5 ppm error) to allow for the unambiguous determination of the elemental formula from a list of possibilities within a given mass tolerance.

[Click to download full resolution via product page](#)



Caption: Workflow for Gentiobiose Molecular Weight Confirmation by ESI-MS.

Structural Isomerism and the Importance of the Glycosidic Bond

The molecular formula and weight alone are insufficient to define gentiobiose. Its unique properties are derived from its structure: two D-glucose units linked by a $\beta(1 \rightarrow 6)$ glycosidic bond. This distinguishes it from other glucobioses.

Isomer	Glycosidic Linkage	Key Characteristic
Gentiobiose	$\beta(1 \rightarrow 6)$	Component of saffron pigment crocin.
Cellobiose	$\beta(1 \rightarrow 4)$	Repeating unit of cellulose.
Maltose	$\alpha(1 \rightarrow 4)$	Repeating unit of starch.
Isomaltose	$\alpha(1 \rightarrow 6)$	Branching point in amylopectin and glycogen.

The specific $\beta(1 \rightarrow 6)$ linkage in gentiobiose results in a more flexible structure compared to the rigid, linear arrangement of the $\beta(1 \rightarrow 4)$ linkage in cellulose. This structural difference has profound implications for its biological activity, solubility, and how it is recognized by enzymes.

[Click to download full resolution via product page](#)

Caption: Gentiobiose's defining $\beta(1 \rightarrow 6)$ glycosidic linkage versus its isomers.

Conclusion

The molecular formula ($C_{12}H_{22}O_{11}$) and average molecular weight (342.30 g/mol) of gentiobiose are fundamental constants that underpin its study and application. While these values are shared with other disaccharide isomers, the unique $\beta(1 \rightarrow 6)$ glycosidic bond confers distinct chemical and biological properties. The precise determination of its monoisotopic mass via high-resolution mass spectrometry serves as a cornerstone for its unambiguous identification in complex biological matrices, a critical capability for researchers in natural product chemistry and drug development.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 441416, Gentiobiose.
- National Institute of Standards and Technology (n.d.). Gentiobiose. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

- To cite this document: BenchChem. [gentiobiose molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b130068#gentiobiose-molecular-weight-and-formula\]](https://www.benchchem.com/product/b130068#gentiobiose-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com